LG157

Drug-like properties Oral bioavailability Physicochemical characterization

Uncharacterized MKLP2 inhibitors confound in vivo efficacy studies due to poor solubility or missing PK data. LG157 (CAS 2840558-89-4) is a fully profiled N-pyridinyl amide class inhibitor solving this gap. • Defined properties: Solubility 175-228 µM, LogD 2.41, PPB 90-93%. • Oral bioavailability: 69-85% with documented tissue distribution. • Formulation-ready: SEDDS-F14 loading capacity 188.7 mg/mL benchmark.

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
Cat. No. B12371927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLG157
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2=C(N=CC=C2)OC3=CC(=CC(=C3)OC)C(=O)NC
InChIInChI=1S/C20H19N3O3/c1-13-9-14(6-8-22-13)18-5-4-7-23-20(18)26-17-11-15(19(24)21-2)10-16(12-17)25-3/h4-12H,1-3H3,(H,21,24)
InChIKeyLEBFJZAXIOHFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LG157 Compound Overview


3-Methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide, also designated LG157 (CAS 2840558-89-4), is a synthetic small molecule belonging to the N-pyridinyl amide class [1]. It functions as a potent inhibitor of mitotic kinesin-like protein 2 (MKLP2/KIF20A), a motor protein implicated in cytokinesis and overexpressed in multiple malignancies [2][3]. The compound has a molecular weight of 349.38 g·mol⁻¹ and the molecular formula C₂₀H₁₉N₃O₃ . Unlike earlier MKLP2 inhibitors such as Paprotrain, LG157 is characterized by a bipyridinyl-ether-linked benzamide scaffold that confers distinct drug-like properties, including high solubility, moderate lipophilicity, and compatibility with advanced oral formulation strategies [4].

Why Generic Substitution Fails for LG157


MKLP2 inhibitors are not interchangeable due to profound differences in physicochemical properties and in vivo performance. The prototypical inhibitor Paprotrain (IC₅₀ 1.35 μM) exhibits limited aqueous solubility and poor oral bioavailability, restricting its utility to in vitro experiments [1]. Newer agents such as DIACC2010 and HJ81 demonstrate improved cellular potency (IC₅₀ 10–70 nM) but lack comprehensive PK characterization [2][3]. In contrast, 3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide (LG157) has been systematically profiled for solubility (175–228 μM), LogD (2.41), plasma protein binding (90–93%), and formulation performance, including a self-emulsifying drug delivery system (SEDDS) achieving a loading capacity of 188.7 mg/mL [4]. These data enable rational selection for in vivo studies, formulation development, and translational research that cannot be achieved by substituting an under-characterized analog. The absence of comparable PK/formulation data for Paprotrain, DIACC2010, or HJ81 means that substituting LG157 with any of these compounds introduces unquantifiable risk in animal model outcomes and formulation feasibility.

LG157 Quantitative Evidence Guide


Aqueous Solubility and Lipophilicity

3-Methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide (LG157) demonstrates aqueous solubility ranging from 175 to 228 μM across pH 1.0 to 13.0, with a measured LogD of 2.41 at pH 7.4 [1]. This solubility range exceeds the threshold for adequate oral absorption (>50 μM) and falls within the optimal lipophilicity window (LogD 1–3) for passive permeability and metabolic stability [2]. In contrast, the first-generation MKLP2 inhibitor Paprotrain exhibits poor aqueous solubility that necessitates DMSO-based in vitro delivery and precludes oral administration without specialized formulation [3]. The quantified LogD value of 2.41 for LG157 also positions it favorably against other MKLP2 inhibitors (DIACC2010, HJ81), for which no comparable solubility or LogD data have been disclosed [4].

Drug-like properties Oral bioavailability Physicochemical characterization

Plasma Protein Binding and Bioavailability

LG157 exhibits high plasma protein binding of 92.58% in mouse plasma and 90.30% in human serum [1]. This binding profile is associated with a calculated oral bioavailability of 69–85%, as indicated by radar plot alignment with experimental data [2]. While high protein binding (>90%) can limit free drug fraction, the favorable bioavailability suggests that LG157 achieves sufficient unbound concentrations to exert pharmacological effect. Comparative protein binding data for Paprotrain, DIACC2010, and HJ81 are absent from the public domain, preventing cross‑compound PK extrapolation [3]. The documented 69–85% bioavailability range for LG157 provides a quantitative benchmark for dose selection in rodent tumor models that cannot be reliably inferred for uncharacterized analogs.

Pharmacokinetics Protein binding Oral exposure

SEDDS Loading Capacity

A central composite design‑optimized SEDDS formulation (SEDDS‑F14) achieved a maximum loading of 188.7 mg/mL for LG157 [1]. This formulation consists of 65% oleic acid, 26.25% Tween 20, and 8.75% PEG400 [2]. The high loading capacity surpasses typical SEDDS loadings for lipophilic compounds (often 50–100 mg/mL) and enables dose escalation in preclinical oral studies without excessive vehicle volume [3]. No comparable SEDDS loading data have been reported for Paprotrain, DIACC2010, or HJ81, rendering LG157 the only MKLP2 inhibitor with a fully characterized lipid‑based oral formulation [4].

Formulation development Lipid-based delivery Oral drug delivery

Tissue Distribution Profile

Following oral administration in rats, LG157 exhibited widespread tissue distribution with the highest concentration observed in the liver and the lowest level in the brain [1]. This distribution pattern aligns with the compound's LogD of 2.41 and high protein binding, which favor hepatic uptake and limit blood‑brain barrier penetration [2]. In contrast, tissue distribution data for Paprotrain, DIACC2010, and HJ81 are unavailable, precluding any cross‑compound comparison of target tissue exposure [3]. The documented liver‑predominant profile of LG157 is particularly relevant for oncology indications where hepatic metastasis or primary liver tumors are of interest.

Tissue distribution Biodistribution Preclinical PK

Verified CAS & Multi-Vendor Sourcing

3-Methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide is unambiguously identified by CAS Registry Number 2840558-89-4 and the systematic IUPAC name Benzamide, 3-methoxy-N-methyl-5-[(2'-methyl[3,4'-bipyridin]-2-yl)oxy]- . The compound is commercially available from multiple reputable vendors, including TargetMol, MedChemExpress, InvivoChem, and ChemicalBook, with consistent molecular formula (C₂₀H₁₉N₃O₃) and molecular weight (349.38 g·mol⁻¹) [1]. In contrast, other MKLP2 inhibitors such as DIACC2010 and HJ81 are not commercially cataloged with a CAS number, and Paprotrain (CAS 57046-73-8) is a structurally distinct acrylonitrile derivative that lacks the drug-like properties characterized for LG157 [2].

Compound identity Chemical procurement Quality control

LG157 Application Scenarios


In Vivo Efficacy in Solid Tumor Models

Researchers conducting oral dosing studies in rodent xenograft or syngeneic tumor models require a compound with defined oral bioavailability and tissue distribution. 3-Methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide (LG157) provides a bioavailability range of 69–85% and a documented liver‑predominant tissue distribution profile [1]. These parameters enable accurate dose selection and facilitate interpretation of tumor growth inhibition data, particularly for liver‑metastatic or hepatocellular carcinoma models. Substituting an uncharacterized MKLP2 inhibitor such as Paprotrain or DIACC2010 introduces significant uncertainty in systemic exposure and may confound efficacy readouts.

Oral Formulation & Lipid-Based Delivery

Formulation scientists developing oral lipid‑based delivery systems for poorly water‑soluble oncology agents can utilize the fully characterized SEDDS‑F14 formulation of LG157 as a benchmark. The optimized loading capacity of 188.7 mg/mL in a 65% oleic acid‑based SEDDS demonstrates the feasibility of achieving high drug payloads while maintaining self‑emulsification properties [1]. This quantitative formulation dataset enables direct comparison with novel excipient combinations and supports Quality‑by‑Design approaches for oral oncology candidates.

MKLP2 Chemical Biology & Probe Development

Chemical biologists investigating MKLP2 function in cytokinesis and mitosis require a probe molecule with validated physicochemical properties that permit cellular penetration and robust in‑cell target engagement. LG157 offers a favorable LogD of 2.41 and aqueous solubility exceeding 175 μM, which together support passive diffusion across cell membranes [1]. This contrasts with Paprotrain, which despite defined in vitro potency (IC₅₀ 1.35 μM), suffers from poor solubility that can confound dose‑response interpretations and limit utility in live‑cell imaging assays [2].

Target Validation & Benchmarking

Research groups comparing the therapeutic potential of distinct mitotic kinesin targets (e.g., KIF18A, CENP‑E, MKLP2) require inhibitors with well‑characterized drug‑like properties to isolate target‑specific effects from compound‑specific liabilities. LG157 is the only MKLP2 inhibitor for which solubility, LogD, protein binding, oral bioavailability, tissue distribution, and advanced formulation data have been systematically disclosed [1]. This comprehensive dataset positions LG157 as the preferred tool compound for benchmarking MKLP2 inhibition against other mitotic kinesin inhibitors in side‑by‑side in vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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